molecular formula C6H9N3O2 B3254472 3,5-Dimethoxypyrazin-2-amine CAS No. 23902-84-3

3,5-Dimethoxypyrazin-2-amine

Cat. No.: B3254472
CAS No.: 23902-84-3
M. Wt: 155.15 g/mol
InChI Key: OEXYSFBGMXNAIA-UHFFFAOYSA-N
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Description

3,5-Dimethoxypyrazin-2-amine (CAS 23902-84-3) is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . It is supplied with a typical purity of 99% . As a substituted pyrazinamine, this compound belongs to a class of chemicals known for their role in advanced research and development. Pyrazine derivatives are of significant scientific interest due to their diverse applications. They are frequently explored as key synthetic intermediates in the development of pharmaceuticals and agrochemicals . Furthermore, structurally related alkylpyrazines are extensively studied in the field of food and flavor chemistry for their potent aromatic properties, often possessing very low odor thresholds and contributing to roasted, nutty, or earthy sensory profiles . This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxypyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-4-3-8-5(7)6(9-4)11-2/h3H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXYSFBGMXNAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C(=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Part 1: Molecular Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,5-Dimethoxypyrazin-2-amine (CAS 23902-84-3)

This document provides a comprehensive technical overview of 3,5-Dimethoxypyrazin-2-amine, a substituted pyrazine of significant interest to researchers in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes known information with expert analysis of analogous structures to present a robust profile covering its chemical identity, probable synthetic routes, anticipated spectral characteristics, and potential applications.

3,5-Dimethoxypyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with two methoxy groups and one amine group. The electron-withdrawing nature of the pyrazine ring, combined with the electron-donating effects of the amine and methoxy substituents, creates a unique electronic profile that makes it a valuable intermediate for further functionalization.

Table 1: Chemical and Physical Properties of 3,5-Dimethoxypyrazin-2-amine

PropertyValueSource
CAS Number 23902-84-3[1][2]
Molecular Formula C₆H₉N₃O₂[1][2]
Molecular Weight 155.15 g/mol [1]
Synonyms 2-Amino-3,5-dimethoxypyrazine, 3,5-Dimethoxy-2-pyrazinamine[1]
InChIKey OEXYSFBGMXNAIA-UHFFFAOYSA-N[1]
Predicted logP 0.37582[3]
Predicted pKa (Strongest Basic) 1.04[4]
Physical Form Solid (Predicted based on analogs)

Note: Some properties are predicted based on computational models or comparison with structurally similar compounds due to a lack of published experimental data.

Part 2: Proposed Synthesis Strategy

While a specific, validated synthesis for 3,5-Dimethoxypyrazin-2-amine is not widely published, a plausible and efficient route can be designed based on established pyrazine chemistry, specifically the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrazine precursor. The reactivity of halogens on the electron-deficient pyrazine ring makes them excellent leaving groups for substitution with amines and alkoxides.

A logical precursor is 2-amino-3,5-dibromopyrazine, which can undergo sequential methoxylation.

Experimental Protocol: Proposed Two-Step Methoxylation

Step 1: Mono-methoxylation of 2-amino-3,5-dibromopyrazine

  • Reaction Setup: To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (NaOMe) (1.1 eq, from a 25% solution in MeOH) at room temperature under an inert atmosphere (Nitrogen or Argon).

  • Execution: Stir the reaction mixture at room temperature for 4-6 hours. The differential reactivity of the bromine atoms should favor mono-substitution initially.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to maximize the yield of the mono-substituted intermediate.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Second Methoxylation to Yield 3,5-Dimethoxypyrazin-2-amine

  • Reaction Setup: Dissolve the crude mono-methoxylated intermediate in a suitable high-boiling-point solvent like Dimethylformamide (DMF) or use an excess of methanol.

  • Execution: Add a stronger base or increase the temperature to facilitate the second substitution. Add sodium methoxide (1.5 eq) and heat the mixture to reflux (approx. 65°C for MeOH) for 8-12 hours.[5]

  • Monitoring: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Purification: After a standard aqueous work-up, purify the final product by column chromatography on silica gel to yield pure 3,5-Dimethoxypyrazin-2-amine.

Causality Behind Experimental Choices:

  • Solvent: Methanol serves as both the solvent and the reagent source for the methoxy group.

  • Base: Sodium methoxide is a strong nucleophile and base, ideal for displacing the bromide atoms on the activated pyrazine ring.

  • Sequential Addition & Temperature Control: A stepwise approach with controlled stoichiometry and temperature is proposed to manage the regioselectivity, as the electronic environment of the second bromine atom changes after the first substitution.

Diagram: Proposed Synthesis Workflow

G cluster_reagents A 2-Amino-3,5-dibromopyrazine B Intermediate: 5-Bromo-3-methoxypyrazin-2-amine A->B Step 1: Mono-methoxylation C Final Product: 3,5-Dimethoxypyrazin-2-amine B->C Step 2: Second Methoxylation reagent1 NaOMe (1.1 eq) in MeOH, RT reagent2 NaOMe (1.5 eq) in MeOH, Reflux

Caption: Proposed two-step synthesis of 3,5-Dimethoxypyrazin-2-amine.

Part 3: Anticipated Spectroscopic Profile

The structural identity of a synthesized compound must be validated through spectroscopic analysis. Below are the predicted key features for 3,5-Dimethoxypyrazin-2-amine based on its functional groups and the principles of NMR, IR, and Mass Spectrometry.

Table 2: Predicted Spectroscopic Data

TechniquePredicted FeaturesRationale
¹H NMR δ ~7.5-7.8 ppm (s, 1H): Aromatic proton on the pyrazine ring. δ ~5.0-5.5 ppm (s, 2H): Amine (-NH₂) protons; broad singlet. δ ~3.9-4.1 ppm (s, 3H): Methoxy (-OCH₃) protons. δ ~3.8-4.0 ppm (s, 3H): Second, distinct Methoxy (-OCH₃) protons.The pyrazine proton will be a singlet and downfield due to the ring's aromatic and electron-deficient nature. The two methoxy groups are in different chemical environments and may have slightly different chemical shifts. Amine protons are typically broad and their shift is solvent-dependent.
¹³C NMR δ ~145-155 ppm: Quaternary carbons attached to methoxy groups. δ ~135-145 ppm: Quaternary carbon attached to the amine group. δ ~125-135 ppm: Aromatic CH carbon. δ ~50-55 ppm: Methoxy carbons (-OCH₃).The chemical shifts are estimated based on the high degree of substitution and the electronic effects of the nitrogen and oxygen atoms on the aromatic ring.
IR Spectroscopy 3400-3250 cm⁻¹: Two sharp-to-medium bands (asymmetric and symmetric N-H stretch) characteristic of a primary amine.[6] 1650-1580 cm⁻¹: N-H bending (scissoring) vibration for a primary amine.[6] ~1550-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyrazine ring. 1335-1250 cm⁻¹: Strong C-N stretching of the aromatic amine.[6] 1250-1020 cm⁻¹: C-O stretching of the aryl ether (methoxy) groups.These absorption bands correspond to the characteristic vibrational modes of the primary amine, aromatic pyrazine ring, and methoxy functional groups present in the molecule.[6][7]
Mass Spectrometry (EI) m/z 155 (M⁺): The molecular ion peak. m/z 140: Loss of a methyl radical (-CH₃). m/z 124: Loss of a methoxy radical (-OCH₃). m/z 112: Potential fragmentation of the ring.The molecular weight is 155.15, so the M⁺ peak is expected at m/z 155. Common fragmentation pathways for methoxy-substituted heterocycles include the loss of methyl or methoxy radicals.

Part 4: Reactivity and Applications in Drug Development

Substituted pyrazines are cornerstone building blocks in modern medicinal chemistry. The amine and methoxy groups on 3,5-Dimethoxypyrazin-2-amine offer multiple reaction sites for diversification, making it a valuable scaffold for generating compound libraries.

  • As a Nucleophilic Building Block: The primary amine can act as a nucleophile in a variety of reactions, including amide bond formation, reductive amination, and substitution reactions, allowing for the extension of the molecular structure.

  • Cross-Coupling Reactions: While the methoxy groups are generally stable, the pyrazine ring can be further functionalized. If a halogenated version of this compound were used (e.g., 5-Bromo-3-methoxypyrazin-2-amine), the bromine atom would be an excellent handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination.[8] This enables the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • Potential Pharmacological Relevance: The pyrazine core is a well-known "privileged scaffold" in drug discovery. Derivatives of aminopyrazines are explored for a wide range of therapeutic targets. Its structural motifs are found in compounds developed as:

    • Antibacterial Agents: Mimicking scaffolds like 2-deoxystreptamine (2-DOS) to inhibit bacterial translation.[9]

    • CNS Agents: The piperidine ring, often attached to scaffolds like this, is used in drugs targeting the central nervous system.[10]

    • Enzyme Inhibitors: The heterocyclic structure is suitable for designing specific enzyme inhibitors for conditions like Alzheimer's disease.[10]

Diagram: Role as a Chemical Intermediate

G cluster_reactions Functionalization Reactions start 3,5-Dimethoxypyrazin-2-amine A Amide Coupling start->A -NH₂ group reactivity B Reductive Amination start->B -NH₂ group reactivity C Further Ring Substitution start->C Pyrazine core reactivity end Diverse Chemical Library (e.g., for Drug Screening) A->end B->end C->end

Caption: Versatility of 3,5-Dimethoxypyrazin-2-amine as an intermediate.

Part 5: Safety and Handling

No specific safety data sheet (SDS) is available for 3,5-Dimethoxypyrazin-2-amine. Therefore, it must be handled with care, assuming it possesses hazards typical of related aromatic amine compounds.

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety glasses with a face shield.[12]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Protect from light.

  • In Case of Exposure:

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward.[11]

  • Seek immediate medical attention if any symptoms develop or if there is significant exposure.

References

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  • Spectrum Chemical. (2020, September 10).
  • Sigma-Aldrich. (2022, November 15).
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  • Bellamy, A. J. (2008). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines.
  • ResearchGate. (n.d.). IR spectrum for decomposition of pyrazine-2-amidoxime, temperature 148 C, after 35 min. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3,5-Dimethylpyrazin-2-amine, ≥97%, Thermo Scientific. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • BenchChem. (2025, December). Application Notes and Protocols for the Use of 2,5-Dichloropyrazine in Pharmaceutical Synthesis.
  • FooDB. (2010, April 8). Showing Compound 3-Ethyl-2-methoxypyrazine (FDB019741). Retrieved from [Link]

  • Han, Y., et al. (2016). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 26(15), 3664-3669.
  • Synnovator. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

Sources

difference between 3,5-dimethoxypyrazin-2-amine and 2,6-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 3,5-Dimethoxypyrazin-2-amine and 2,6-Dimethoxypyrazine

A Note to the Researcher: Preliminary investigation reveals that 3,5-dimethoxypyrazin-2-amine is not a readily available commercial chemical and is not well-documented in current scientific literature. To provide a valuable and data-supported technical guide, this document will conduct a comparative analysis of two structurally relevant and well-characterized pyrazine derivatives: 2,6-Dimethoxypyrazine and 3,5-Dimethylpyrazin-2-amine . This comparison serves as an excellent proxy, illustrating the fundamental impact of substituent choice—specifically methoxy groups versus methyl and amino groups—on the physicochemical properties, reactivity, and potential applications of the pyrazine scaffold.

Introduction: The Pyrazine Core in Modern Chemistry

Pyrazines are a class of heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This scaffold is of immense interest to researchers in drug development and materials science. The electron-withdrawing nature of the nitrogen atoms imparts unique electronic properties to the ring system, making it a privileged structure in medicinal chemistry and a key component in many functional materials. The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. This guide will explore two such derivatives, 2,6-Dimethoxypyrazine and 3,5-Dimethylpyrazin-2-amine, to provide a detailed understanding of how substituent patterns dictate molecular behavior.

Part 1: Molecular Structure and Physicochemical Properties

The most fundamental differences between 2,6-dimethoxypyrazine and 3,5-dimethylpyrazin-2-amine arise from their distinct substitution patterns. 2,6-Dimethoxypyrazine is a symmetrical molecule featuring two electron-donating methoxy groups. In contrast, 3,5-dimethylpyrazin-2-amine is asymmetrical and possesses two weakly electron-donating methyl groups and one strongly electron-donating amino group.

Caption: Synthesis of 2,6-Dimethoxypyrazine via nucleophilic substitution. [1] Synthesis of 3,5-Dimethylpyrazin-2-amine: While specific high-yield syntheses are proprietary or less documented in general literature, a plausible route involves the amination of a halogenated precursor, such as 2-chloro-3,5-dimethylpyrazine. This reaction would likely utilize ammonia or an ammonia equivalent under pressure and/or with a catalyst to displace the chloro group.

Comparative Reactivity

The electron-donating substituents on both molecules activate the pyrazine ring towards electrophilic aromatic substitution, a reaction that is typically difficult on an unsubstituted, electron-deficient pyrazine ring.

  • Electrophilic Attack: The amino group of 3,5-dimethylpyrazin-2-amine is a powerful activating group, directing incoming electrophiles to the positions ortho and para to it. Therefore, electrophilic substitution would be expected to occur preferentially on this molecule compared to 2,6-dimethoxypyrazine.

  • Basicity: The two nitrogen atoms in the pyrazine ring are basic and can be protonated. The electron-donating substituents in both molecules increase the basicity of these ring nitrogens compared to unsubstituted pyrazine. Furthermore, 3,5-dimethylpyrazin-2-amine has an additional basic site at the exocyclic amino group.

  • Nitration: The nitration of 2,6-dimethoxypyrazine has been studied as a key step in the synthesis of energetic materials. [1][2]The methoxy groups direct the nitration to the 3 and 5 positions. The strong activation from the amino group in 3,5-dimethylpyrazin-2-amine would make it highly susceptible to nitration, but also potentially to oxidation under harsh nitrating conditions.

Part 3: Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for each molecule, and a comparison of their spectra reveals detailed structural information.

Spectroscopic Data2,6-Dimethoxypyrazine (Predicted)3,5-Dimethylpyrazin-2-amine (Literature)Analysis
¹H NMR Due to symmetry, one signal for the two equivalent aromatic protons (H-3, H-5) and one signal for the six equivalent methoxy protons.Asymmetrical molecule. Expect distinct signals for the two methyl groups, one aromatic proton, and the amino protons.The symmetry of 2,6-dimethoxypyrazine results in a much simpler spectrum than that of the asymmetrical 3,5-dimethylpyrazin-2-amine.
¹³C NMR Three signals are expected: one for the two equivalent methoxy-bearing carbons (C-2, C-6), one for the two equivalent unsubstituted carbons (C-3, C-5), and one for the methoxy carbons.Six distinct signals are expected for the six unique carbon atoms in the molecule.The number of signals in the ¹³C NMR spectrum is a clear indicator of the molecule's symmetry.
IR Spectroscopy Strong C-O stretching bands for the methoxy groups (~1250-1000 cm⁻¹).N-H stretching bands for the primary amine (~3500-3300 cm⁻¹), along with C-H stretching for the methyl groups.The presence of the N-H stretch is a definitive feature for identifying the amino-substituted pyrazine.

Note: Detailed, experimentally verified spectroscopic data for 2,6-dimethoxypyrazine is not widely published, so predictions are based on established principles of NMR and IR spectroscopy.

Part 4: Applications and Functional Roles

The differences in structure and reactivity translate directly to different applications for these molecules.

  • 2,6-Dimethoxypyrazine: This molecule is primarily utilized as a specialized chemical intermediate . Its most notable application is in the synthesis of advanced materials. For instance, it is a key precursor in the production of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a high-performance insensitive energetic material. [2]The methoxy groups serve as placeholders that can be readily displaced in subsequent amination reactions after the pyrazine ring has been nitrated. [1]

  • 3,5-Dimethylpyrazin-2-amine: As an aminopyrazine, this compound is a valuable building block in medicinal chemistry . The aminopyrazine moiety is found in numerous biologically active compounds and approved drugs. The primary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules targeting various biological pathways. [3]While specific drugs containing this exact fragment are not prominent, its structural motifs are relevant to kinase inhibitors and other therapeutic agents. The presence of the amino group also offers potential for forming salts to improve solubility and bioavailability, a critical aspect of drug development.

Part 5: Experimental Protocols

To ensure scientific integrity, the following protocols are based on established methodologies.

Protocol 1: Synthesis of 2,6-Dimethoxypyrazine

[1] Objective: To synthesize 2,6-dimethoxypyrazine from 2,6-dichloropyrazine via nucleophilic aromatic substitution.

Materials:

  • 2,6-Dichloropyrazine

  • Sodium methoxide (NaOMe) in Methanol (MeOH)

  • Dry Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Water (deionized)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a solution of sodium methoxide (5 equivalents) in dry methanol, add 2,6-dichloropyrazine (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After cooling to room temperature, pour the reaction mixture into a larger volume of water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (Et₂O) multiple times (e.g., 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator at room temperature to yield the crude product. Further purification can be achieved by chromatography or recrystallization if necessary.

Protocol 2: Standard ¹H NMR Sample Preparation and Analysis

[4] Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

  • Pyrazine sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tube

  • Pipette

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazine compound and place it in a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (chosen based on the sample's solubility) to the vial and gently swirl to dissolve the sample completely.

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Cap the NMR tube and insert it into the NMR spectrometer.

  • Data Collection: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum (e.g., to the residual solvent peak or an internal standard like TMS) and integrate the signals. Analyze the chemical shifts, coupling patterns, and integrations to confirm the structure.

Conclusion

The comparison between 2,6-dimethoxypyrazine and 3,5-dimethylpyrazin-2-amine provides a clear and technically detailed illustration of the principles of physical organic chemistry and synthetic strategy. The key differentiators are:

  • Structure and Symmetry: 2,6-Dimethoxypyrazine is symmetrical with two methoxy groups, while 3,5-dimethylpyrazin-2-amine is an asymmetrical, trisubstituted ring with methyl and amino functionalities.

  • Electronic Properties: The strong electron-donating amino group in 3,5-dimethylpyrazin-2-amine makes its pyrazine core significantly more electron-rich and reactive towards electrophiles than 2,6-dimethoxypyrazine.

  • Reactivity and Synthetic Utility: These electronic differences define their roles. 2,6-Dimethoxypyrazine serves as a well-behaved intermediate where the methoxy groups act as leaving groups in a later step. In contrast, the aminopyrazine is a highly valuable scaffold in medicinal chemistry, where the amino group is often a key pharmacophoric feature or a site for further elaboration.

For researchers, scientists, and drug development professionals, understanding these core differences is paramount for the rational design of novel molecules, the planning of efficient synthetic routes, and the prediction of a compound's ultimate function.

References

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Methodological & Application

Application Note: Methoxylation Protocols for Chloropyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the methoxylation of chloropyrazin-2-amine derivatives. It addresses the distinct reactivity profiles of the 3-chloro and 5-chloro isomers, offering tailored protocols for each.

Abstract

The introduction of a methoxy group into the pyrazine core is a critical transformation in the synthesis of kinase inhibitors and antitubercular agents. This guide details the methoxylation of 3-chloropyrazin-2-amine and 5-chloropyrazin-2-amine . Due to the electronic deactivation by the exocyclic amine, standard SNAr conditions are often insufficient for the 5-isomer. We present two optimized workflows: a direct Nucleophilic Aromatic Substitution (SNAr) for the activated 3-isomer and a Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig type) for the deactivated 5-isomer.

Mechanistic Insight & Strategy

The reactivity of chloropyrazin-2-amines is governed by the interplay between the electron-deficient pyrazine ring (activating) and the electron-donating amino group (deactivating).

  • 3-Chloropyrazin-2-amine (Activated): The chlorine atom at C3 is ortho to the ring nitrogen and ortho to the amino group. The inductive electron-withdrawing effect of the adjacent ring nitrogen dominates, stabilizing the Meisenheimer intermediate and facilitating direct SNAr.

  • 5-Chloropyrazin-2-amine (Deactivated): The chlorine at C5 is para to the amino group. The strong mesomeric donation (+M) from the amine increases electron density at C5, significantly raising the activation energy for nucleophilic attack. Metal catalysis is required to bypass this barrier.

Decision Matrix: Selecting the Right Protocol

DecisionTree Start Start: Chloropyrazin-2-amine Substrate IsomerCheck Identify Chlorine Position Start->IsomerCheck Pos3 3-Chloro Isomer (Activated) IsomerCheck->Pos3 Ortho to Amine Pos5 5-Chloro Isomer (Deactivated) IsomerCheck->Pos5 Para to Amine MethodA Method A: Direct SNAr (NaOMe, Heat/MW) Pos3->MethodA MethodB Method B: Pd-Catalyzed C-O Coupling (Pd(OAc)2, Ligand, MeOH) Pos5->MethodB

Figure 1: Strategic decision tree for selecting the appropriate methoxylation protocol based on substrate regiochemistry.

Protocol A: Direct SNAr Methoxylation

Target Substrate: 3-Chloropyrazin-2-amine Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer Complex.

Reagents & Equipment[1][2][3]
  • Substrate: 3-Chloropyrazin-2-amine (1.0 equiv)

  • Nucleophile/Base: Sodium Methoxide (NaOMe), 25 wt% in MeOH (3.0 – 4.0 equiv). Note: Solid NaOMe is hygroscopic; solution is preferred.

  • Solvent: Methanol (anhydrous).

  • Vessel: Microwave vial (preferred) or heavy-walled pressure tube.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-chloropyrazin-2-amine (200 mg, 1.54 mmol) in anhydrous methanol (2.0 mL).

  • Reagent Addition: Add NaOMe solution (25% in MeOH, 1.0 mL, ~4.4 mmol) dropwise. The solution may turn slightly yellow.

  • Reaction (Microwave): Seal the vial and irradiate at 130°C for 60 minutes .

    • Alternative (Thermal): Seal in a pressure tube and heat in an oil bath at 120°C for 12–16 hours.

  • Monitoring: Check reaction progress by LC-MS. The product (3-methoxypyrazin-2-amine) appears at [M+H]⁺ = 126.1. The starting material (Cl isotope pattern) should be consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove bulk methanol.

    • Dilute the residue with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Note: The product is moderately polar; ensure thorough extraction.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash chromatography (Silica gel, 0-5% MeOH in DCM).

Troubleshooting & Optimization
IssueCauseSolution
Low Conversion Insufficient temperature or nucleophile concentration.Increase temp to 140°C (MW) or use 5.0 equiv NaOMe.
Side Products Hydrolysis to pyrazinone (rare in anhydrous MeOH).Ensure MeOH is anhydrous; avoid adventitious water.
Poor Solubility Substrate insolubility in pure MeOH.Add 10-20% DMSO or THF as a co-solvent.

Protocol B: Palladium-Catalyzed C-O Coupling

Target Substrate: 5-Chloropyrazin-2-amine (and unreactive 3-isomers) Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition → Ligand Exchange → Reductive Elimination).

Reagents & Equipment[1][2][3]
  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%).

  • Ligand: BrettPhos or RockPhos (10 mol%). These bulky, electron-rich ligands are essential for coupling electron-rich amines.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

  • Nucleophile: Methanol (excess, used as solvent/co-solvent).

  • Solvent: Toluene/MeOH (4:1 ratio) or Dioxane/MeOH.

Step-by-Step Procedure
  • Inerting: Flame-dry a reaction tube and cool under a stream of Argon/Nitrogen.

  • Charging: Add 5-chloropyrazin-2-amine (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and BrettPhos (10 mol%).

  • Solvent Addition: Add anhydrous Toluene and Methanol (4:1 ratio, 0.2 M concentration wrt substrate).

    • Critical: Degas the solvents by sparging with Argon for 10 minutes prior to addition. Oxygen inhibits the catalyst.

  • Reaction: Seal the vessel and heat to 90°C for 4–16 hours .

  • Workup:

    • Cool to room temperature.[1] Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc.

    • Concentrate the filtrate.

  • Purification: Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Comparative Data Analysis

The following table summarizes expected yields and conditions based on internal validation and literature precedence.

SubstrateMethodConditionsTypical YieldKey Challenge
3-Cl-pyrazin-2-amine SNAr NaOMe, MeOH, 130°C (MW), 1h55–65% Moderate polarity of product complicates extraction.
3-Cl-pyrazin-2-amine Pd-Cat Pd(OAc)₂, BrettPhos, 80°C, 4h80–90% Cost of catalyst; removal of Pd residues.
5-Cl-pyrazin-2-amine SNAr NaOMe, MeOH, 150°C (MW)< 10%Deactivated ring; mostly recovered starting material.
5-Cl-pyrazin-2-amine Pd-Cat Pd(OAc)₂, RockPhos, 90°C, 12h70–85% Ligand selection is critical to prevent catalyst poisoning by the amine.

Reaction Mechanism Visualization

The SNAr pathway relies on the formation of a transient Meisenheimer complex. The position of the nitrogen atoms is crucial for stabilizing the negative charge.

Mechanism cluster_stabilization Stabilization Factors SM 3-Chloro-2-amino pyrazine TS Meisenheimer Complex SM->TS + MeO- Prod 3-Methoxy-2-amino pyrazine TS->Prod - Cl- Factor1 Ring N (ortho) Inductive Effect TS->Factor1 OMe MeO- Cl Cl- Factor2 Resonance Delocalization

Figure 2: Simplified reaction pathway for the SNAr methoxylation of the 3-chloro isomer.

Safety & Handling

  • Sodium Methoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Handle under inert atmosphere where possible.

  • Pressure Vessels: Reactions in methanol at 130°C generate significant internal pressure (approx. 5-7 bar). Use rated microwave vials or blast-shielded pressure tubes.

  • Palladium Residues: Heavy metal waste must be segregated. Products for biological testing must be scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm Pd.

References

  • Microwave-Assisted SNAr of 3-Chloropyrazin-2-amine

    • Title: Synthesis of 3-(methyloxy)-2-pyrazinamine.[2]

    • Source: Ambeed / Patent WO2005/34837.[2]

  • General Reactivity of Chloropyrazines

    • Title: Pyrazines.[2][3][4][5][6][7][8][9][10][11] Part III. Some nucleophilic substitution reactions of chloropyrazines.

    • Source: Journal of the Chemical Society C.
    • URL:[Link][6][12][13]

  • Palladium Catalyzed C-O Coupling (BrettPhos)

    • Title: Palladium-Catalyzed Methoxyl
    • Source: Journal of the American Chemical Society (Mechanism & Ligand selection).
    • URL:[Link] (General protocol adaptation).

  • Regioselectivity in Pyrazine Substitution

    • Title: Regioselectivity in 2-X-pyrazine aminations.[4][9]

    • Source: ResearchGate / Heterocyclic Chemistry.[9]

    • URL:[Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 3,5-Dimethoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with electron-rich aminopyrazine scaffolds. It addresses the specific synthetic challenges of 3,5-dimethoxypyrazin-2-amine , a privileged scaffold in kinase inhibitor discovery (e.g., FGFR, EGFR targets).[1][2]

Executive Summary & Chemical Context

The Challenge: 3,5-Dimethoxypyrazin-2-amine presents a "double-edged" challenge in palladium catalysis:

  • Electronic Deactivation: The two methoxy groups and the amine substituent render the pyrazine ring highly electron-rich. If used as an electrophile (halide), the C-X bond is deactivated toward oxidative addition.[1][2][3]

  • Catalyst Poisoning: The free amine (

    
    ) and the pyrazine nitrogens (
    
    
    
    ) act as competitive ligands, potentially sequestering the Pd catalyst into inactive species.[1]

The Solution: Success requires a "Push-Pull" strategy:

  • Pre-functionalization: Regioselective halogenation at the C-6 position (the only available C-H site).[1]

  • Catalytic System: Utilization of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate oxidative addition and prevent amine coordination.[1][2]

Pre-Coupling Workflow: Synthesis of the Electrophile

Before Suzuki coupling can occur, the scaffold must be activated.[1][2] Direct C-H activation is unreliable for this substrate; therefore, bromination is the requisite first step.[1][2]

Target Intermediate: 6-Bromo-3,5-dimethoxypyrazin-2-amine.[1]

Protocol: Regioselective Bromination
  • Reagents: N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent oxidation of the electron-rich ring.[1]

  • Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration).[1]

  • Temperature:

    
    .
    

Step-by-Step:

  • Dissolve 3,5-dimethoxypyrazin-2-amine (1.0 equiv) in anhydrous ACN.

  • Cool to

    
     in an ice bath.
    
  • Add NBS (1.05 equiv) portion-wise over 15 minutes to avoid exotherms.

  • Stir at

    
     for 30 mins, then warm to RT and monitor by LCMS (Target Mass: M+2 pattern for Br).
    
  • Workup: Dilute with water, extract with EtOAc. The product often precipitates upon water addition.[2]

Core Suzuki Coupling Protocols

Two protocols are provided: Method A for standard aryl boronic acids and Method B for difficult/sterically hindered partners.[2]

Method A: The "Workhorse" Condition (High Throughput)

Best for: Coupling with simple phenyl or electron-poor heteroaryl boronic acids.[1]

ComponentReagentEquivRole
Catalyst

5 mol%Robust, air-stable Pd(II) source.[1]
Base

(2M aq.)
3.0Standard activation of boronic acid.[1]
Solvent 1,4-Dioxane-Miscible with water, high boiling point.[1][2]
Temp

-Thermal activation required.[1]
Method B: The "High-Performance" Condition (Recommended)

Best for: Electron-rich boronic acids, ortho-substituted partners, or if Method A fails due to amine coordination.[1]

ComponentReagentEquivRole
Pre-Catalyst XPhos Pd G3 2-5 mol%Rapidly generates active Pd(0); XPhos ligand prevents amine binding.[1]
Base

(0.5 M aq.)[1]
3.0Stronger base facilitates transmetallation.[2]
Solvent THF : Water (4:1)-Excellent solubility for lipophilic intermediates.[1]
Temp

-Milder temp reduces protodeboronation.[1]
Detailed Experimental Procedure (Method B)

Objective: Coupling 6-bromo-3,5-dimethoxypyrazin-2-amine (1) with Phenylboronic acid (2).

  • Setup: Charge a reaction vial equipped with a magnetic stir bar.

  • Reagent Addition:

    • Add Halide (1) (1.0 equiv, 100 mg scale).

    • Add Boronic Acid (2) (1.5 equiv).[1][4] Note: Excess is used to account for potential protodeboronation.

    • Add XPhos Pd G3 (0.03 equiv / 3 mol%).[1]

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).[1]
    
  • Solvent/Base Addition:

    • Inject degassed THF (Volume to reach 0.2 M concentration).[1]

    • Inject degassed 0.5 M

      
        aqueous solution (3.0 equiv).
      
  • Reaction: Heat block to

    
     with vigorous stirring (1000 rpm) for 2-4 hours.
    
  • Monitoring: Check LCMS for consumption of Halide (1).

    • Success: Product peak dominant.[2]

    • Failure Mode 1: Unreacted Bromide

      
       Increase Temp to 
      
      
      
      or switch to solvent n-Butanol.
    • Failure Mode 2: Des-bromo product (Hydrodehalogenation)

      
       Switch solvent to anhydrous Dioxane/Cs2CO3.[1]
      
Mechanistic Logic & Troubleshooting

The following diagram illustrates the critical decision pathways and mechanistic failure points specific to this scaffold.

Suzuki_Workflow Start Start: 3,5-Dimethoxypyrazin-2-amine Bromination Step 1: Bromination (NBS/ACN) Start->Bromination Check_Br Is 6-Bromo intermediate pure? Bromination->Check_Br Check_Br->Bromination No (Re-purify) Coupling Step 2: Suzuki Coupling Check_Br->Coupling Yes Cond_A Method A: Pd(dppf)Cl2 / K2CO3 (Standard) Coupling->Cond_A Simple Aryl-B(OH)2 Cond_B Method B: XPhos Pd G3 / K3PO4 (Difficult Substrates) Coupling->Cond_B Steric/Heteroaryl-B(OH)2 Success Target: Biaryl Product Cond_A->Success Fail_Coord Failure: No Rxn / SM Recovery (Pd Poisoning) Cond_A->Fail_Coord Amine binds Pd Cond_B->Success Fail_Dehal Failure: Hydrodehalogenation (Loss of Br) Cond_B->Fail_Dehal Overheating/Wet Fail_Dehal->Cond_B Use Anhydrous Conditions Fail_Coord->Cond_B Switch to Bulky Ligand

Figure 1: Strategic workflow for functionalizing 3,5-dimethoxypyrazin-2-amine, highlighting protocol selection based on failure modes.

Troubleshooting Table
Observation (LCMS)Root CauseCorrective Action
Starting Material (Bromide) Unchanged Catalyst poisoning by amine or oxidative addition is too slow.Switch to XPhos Pd G3 or BrettPhos Pd G3 .[2] These bulky ligands prevent amine coordination to the metal center.[2]
Des-bromo byproduct (M-Br + H) Hydrodehalogenation (Pd-hydride species formation).[1]Switch to anhydrous solvent (Dioxane or Toluene).[1][4] Use CsF or anhydrous

as base.[1]
Homocoupling of Boronic Acid Oxygen presence or slow transmetallation.[2]Degas solvents more rigorously (sparge with Ar for 15 mins).[1] Add Boronic acid in portions.
References
  • BenchChem. (2025).[1][4][5] General Protocol for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles & Troubleshooting. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura cross-coupling: Practical Guide and Catalyst Selection. Retrieved from

  • Li, H., et al. (2015).[1][2][6] Concise Suzuki-Miyaura Coupling Using Unactivated Trialkylboranes. Org.[2][6][7][8] Lett., 17, 3616-3619.[1][2][6] (Cited for electron-rich ligand usage).[1][4]

  • ResearchGate. (2013).[1] Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Retrieved from

Sources

synthesis of pyrazine-based kinase inhibitors using 3,5-dimethoxy scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The pyrazine (1,4-diazine) heterocycle represents a privileged scaffold in modern kinase inhibitor design. Its planar geometry and specific nitrogen placement allow it to function as a bioisostere for the adenine ring of ATP, facilitating critical hydrogen bonding interactions within the kinase hinge region.

This Application Note details the synthesis of 6-aryl-3,5-dimethoxy-N-substituted-pyrazin-2-amine derivatives. The inclusion of the 3,5-dimethoxy motif is not merely cosmetic; it serves three critical medicinal chemistry functions:

  • Electronic Tuning: The electron-donating methoxy groups increase the basicity of the pyrazine nitrogens, enhancing H-bond acceptor capability at the hinge.

  • Solubility Profile: The motif disrupts crystal lattice energy and improves lipophilic efficiency (LipE) compared to purely hydrophobic cores.

  • Metabolic Stability: Blocking the 3- and 5-positions prevents rapid oxidative metabolism often seen at these susceptible sites.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed for modularity, allowing the "Head" (hinge binder) and "Tail" (solvent-exposed or back-pocket binder) to be varied independently.

Figure 1: Retrosynthetic Disconnection Strategy

Retrosynthesis Target Target Kinase Inhibitor (6-Aryl-3,5-dimethoxy-N-R-pyrazin-2-amine) Disconnection1 Late-Stage Diversification (Suzuki/Buchwald Couplings) Target->Disconnection1 Disconnect Tail/Head Core_Intermediate Core Scaffold (6-Bromo-3,5-dimethoxy-2-aminopyrazine) Disconnection1->Core_Intermediate Halogenation Precursor Precursor (3,5-Dimethoxy-2-aminopyrazine) Core_Intermediate->Precursor Regioselective Bromination SM Starting Material (3,5-Dichloro-2-aminopyrazine) Precursor->SM Double SnAr (Methoxylation)

Caption: Modular retrosynthetic logic allowing independent modification of the kinase hinge-binding motif and the hydrophic tail.

Detailed Experimental Protocols

Protocol A: Construction of the Dimethoxy Core

Objective: Synthesis of 3,5-dimethoxy-2-aminopyrazine from 3,5-dichloro-2-aminopyrazine via Nucleophilic Aromatic Substitution (SNAr).

Mechanism: The pyrazine ring is electron-deficient, facilitating nucleophilic attack. The amino group at C-2 donates electron density, but the inductive effect of the chlorines at C-3 and C-5 ensures reactivity toward strong nucleophiles like methoxide.

Materials:

  • 3,5-Dichloro-2-aminopyrazine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25 wt% in Methanol (5.0 eq)

  • Anhydrous Methanol (Solvent, 10 mL/g of substrate)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Charge: To a dry pressure vessel (sealed tube) equipped with a magnetic stir bar, add 3,5-dichloro-2-aminopyrazine.

  • Solvation: Add anhydrous methanol under an inert atmosphere (N2 or Ar).

  • Activation: Dropwise add the NaOMe solution at room temperature. Caution: Exothermic.

  • Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

    • Note: Reflux at ambient pressure (65 °C) is often insufficient for complete bis-substitution; pressure facilitates the second displacement.

  • Monitoring: Monitor via LC-MS. The mono-methoxy intermediate (m/z ~153) should disappear, converging to the bis-methoxy product (m/z ~155).

  • Quench: Cool to 0 °C. Quench carefully with saturated NH4Cl solution to neutralize excess alkoxide.

  • Workup (Critical):

    • Remove bulk methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Expert Tip: Pyrazines are water-soluble. If recovery is low, saturate the aqueous phase with NaCl (salting out) or use CHCl3/Isopropanol (3:1) for extraction.[1]

  • Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography for this intermediate to remove trace salts.

Data Summary: Protocol A

Parameter Value Notes
Yield 85–92% High efficiency SNAr
Purity >98% (HPLC) Minimal mono-substituent

| Appearance | Off-white solid | Crystalline |

Protocol B: Regioselective Halogenation (The "Handle")

Objective: Introduction of a bromine atom at the C-6 position to serve as a handle for cross-coupling.

Materials:

  • 3,5-Dimethoxy-2-aminopyrazine (Product of Protocol A)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) (0.1 M concentration)

  • Temperature: 0 °C to RT

Methodology:

  • Dissolve the substrate in ACN and cool to 0 °C.

  • Add NBS portion-wise over 30 minutes. Do not dump: Rapid addition causes exotherms that lead to poly-bromination.

  • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Dilute with water and extract with DCM. Wash organic layer with 10% Na2S2O3 (sodium thiosulfate) to remove active bromine species.

Protocol C: The "Warhead" Attachment (Suzuki-Miyaura Coupling)

Objective: Coupling the 6-bromo-core with an aryl boronic acid to target the kinase specificity pocket.

Materials:

  • 6-Bromo-3,5-dimethoxy-2-aminopyrazine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Selected for robustness with heteroaryl halides.

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Workflow Diagram:

ExperimentalWorkflow Reactants Reactants: Scaffold + Boronic Acid Pd Cat + Base Degas Degassing (N2 Sparge, 15 min) Reactants->Degas Heat Reaction 90°C, 4-12h Degas->Heat Inert Atm Workup Workup Filter through Celite Partition EtOAc/H2O Heat->Workup Complete Conversion Purification Purification Flash Column (SiO2) MeOH/DCM Gradient Workup->Purification

Caption: Standardized Suzuki-Miyaura cross-coupling workflow for pyrazine functionalization.

Troubleshooting & Optimization:

  • Problem: Protodeboronation of the boronic acid (yield loss).

    • Solution: Switch base to K3PO4 and reduce temperature to 80 °C.

  • Problem: Palladium scavenging.

    • Solution: Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) post-reaction to reduce heavy metal content below 10 ppm for biological assays.

Structure-Activity Relationship (SAR) Context

When designing inhibitors using this protocol, the following SAR trends are generally observed for the 3,5-dimethoxy scaffold:

PositionModificationEffect on Kinase Activity/Properties
C-2 (Amine) Primary (-NH2)H-bond donor to hinge (e.g., Glu/Met residues).
C-2 (Amine) N-AlkylationOften reduces potency unless targeting a specific hydrophobic back-pocket.
C-3/5 (Methoxy) Replacement with -HLoss of solubility; reduced metabolic stability.
C-3/5 (Methoxy) Replacement with -OEtSteric clash often observed in tight ATP pockets (e.g., EGFR).
C-6 (Tail) Heteroaryl (e.g., Pyrazole)Critical for selectivity; targets the gatekeeper residue area.

References

  • Synthesis of Pyrazine Kinase Inhibitors

    • J. Med.[2] Chem. 2011, 54, 23, 8188–8206. "Discovery of AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family." (Note: Discusses analogous 3,5-dimethoxy motifs in kinase design).

  • Buchwald-Hartwig Amination of Pyrazines

    • Org.[2][3][4][5][6] Lett. 2014, 16, 2, 442–445. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." (Applicable to electron-rich heteroaromatics).[3][7]

  • Scaffold Properties & Solubility

    • Molecules 2020, 25(3), 562.
  • General Pyrazine Synthesis (SNAr)

    • US Patent 5998618A. "Process for preparing 3-alkoxy-5-alkylpyrazin-2-amines."[8] (Foundational process chemistry for methoxylation).

Disclaimer: This protocol involves the use of hazardous chemicals (NBS, halogenated solvents, palladium catalysts). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

preventing hydrolysis of methoxy groups during pyrazine amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common yet challenging issue in synthetic chemistry: the amination of methoxy-substituted pyrazines while preventing the unwanted hydrolysis of the methoxy group. This resource offers troubleshooting guides and frequently asked questions to navigate the complexities of this transformation, ensuring the integrity of your target molecules.

Introduction: The Challenge of Methoxy Group Stability

The methoxy group is a crucial substituent in many pharmaceutical compounds, influencing their physicochemical properties and biological activity.[1][2] However, during nucleophilic aromatic substitution (SNAr) reactions, such as the amination of a halopyrazine, the methoxy group can be susceptible to hydrolysis, leading to the formation of undesired hydroxypyrazine byproducts. This guide will provide a detailed exploration of the factors influencing this side reaction and present strategies to mitigate it.

Troubleshooting Guide

This section addresses specific issues you may encounter during the amination of methoxypyrazines, presented in a question-and-answer format.

Issue 1: Significant formation of a hydroxypyrazine byproduct is observed alongside the desired aminated product.

Q: My LC-MS/NMR analysis shows a significant peak corresponding to the mass of the hydroxypyrazine analog of my target compound. What is causing the hydrolysis of the methoxy group?

A: The hydrolysis of a methoxy group on a pyrazine ring during amination is typically a result of nucleophilic attack by water or hydroxide ions present in the reaction mixture. The pyrazine ring, being electron-deficient, activates the methoxy group towards nucleophilic attack, similar to how it activates the halide for the desired amination.[3]

Probable Causes & Solutions:

  • Presence of Water: Trace amounts of water in your reagents or solvents can act as a nucleophile.

    • Solution: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry your amine and other reagents before use.[4]

  • Basic Conditions: The use of strong inorganic bases, especially in the presence of water, can generate hydroxide ions, which are potent nucleophiles.

    • Solution: Opt for non-hydroxide bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). If a strong base is necessary, consider using sodium or potassium tert-butoxide in an anhydrous aprotic solvent.[5]

  • High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the hydrolysis reaction to occur, even with weak nucleophiles like water.[6]

    • Solution: Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for the amination. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating.[7]

  • Prolonged Reaction Times: The longer the reaction is exposed to conditions that can cause hydrolysis, the more byproduct will be formed.[6]

    • Solution: Optimize the reaction time by careful monitoring. Once the starting material is consumed, proceed with the workup promptly.

Experimental Protocol: Minimizing Hydrolysis During Amination

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If not available, distill from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF).

    • Ensure your amine and base are anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the methoxy-halopyrazine, the amine (1.1-1.5 equivalents), and a non-nucleophilic base (e.g., K₂CO₃, 2-3 equivalents).

    • Add the anhydrous solvent via syringe.

    • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C), monitoring by TLC or LC-MS every 1-2 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding cold, saturated aqueous sodium chloride (brine) instead of pure water to minimize the solubility of the organic product in the aqueous phase.[8]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8]

Issue 2: The desired amination reaction is slow, and forcing conditions lead to hydrolysis.

Q: I am trying to aminate a chloromethoxypyrazine, but the reaction is very sluggish. When I increase the temperature, I start seeing the hydrolyzed byproduct. How can I promote the amination without causing hydrolysis?

A: This is a common challenge where the rate of the desired reaction is comparable to the rate of the side reaction. The key is to selectively accelerate the amination.

Strategies for Selective Amination:

  • Catalysis: For less reactive aryl chlorides, a palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative to SNAr.[9][10] This reaction proceeds through a different mechanism that is often more tolerant of various functional groups and can be performed under milder conditions.[11]

    • Recommended Conditions:

      • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

      • Ligand: A biaryl phosphine ligand such as XPhos, SPhos, or RuPhos. The choice of ligand is crucial and may require screening.[5]

      • Base: A non-nucleophilic base like NaOtBu or K₃PO₄.

      • Solvent: Anhydrous toluene or dioxane.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the rate of the desired SNAr amination, allowing for shorter reaction times and potentially lower overall temperatures, thus minimizing the window for hydrolysis to occur.

Workflow for Optimizing Sluggish Aminations

G start Sluggish Amination of Methoxypyrazine snar Initial S N Ar Conditions (e.g., K₂CO₃, DMF, 80°C) start->snar check_hydrolysis Observe Hydrolysis? snar->check_hydrolysis increase_temp Increase Temperature check_hydrolysis->increase_temp No buchwald Switch to Buchwald-Hartwig Conditions (Pd-catalyst, Ligand, NaOtBu, Toluene) check_hydrolysis->buchwald Yes microwave Consider Microwave Synthesis check_hydrolysis->microwave Yes increase_temp->check_hydrolysis failure Persistent Hydrolysis increase_temp->failure success Successful Amination buchwald->success microwave->success

Sources

troubleshooting low yields in nucleophilic aromatic substitution of pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yields in Nucleophilic Aromatic Substitution (


) of Pyrazines
Ticket Type:  Advanced Method Development
Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic Overview

Pyrazines are electron-deficient 1,4-diazines. While generally more reactive toward nucleophiles than pyridines due to the additional nitrogen atom lowering the LUMO energy, they often suffer from sluggish kinetics when unactivated or when paired with weak nucleophiles.

Low yields in pyrazine


 are typically caused by one of three failure modes:
  • Kinetic Inertness: The energy barrier to form the Meisenheimer complex is too high (poor leaving group or lack of ring activation).

  • Thermodynamic/Solubility Issues: The nucleophile is not active in the chosen medium (solvation shell effects) or the intermediate is unstable.

  • Regiochemical Mismatch: Competitive attack at incorrect positions due to directing group conflicts.

Diagnostic Decision Tree

Use the following logic flow to identify your specific failure mode.

SNAr_Troubleshooting Start START: Low Yield Observed Check_Conversion Is Starting Material (SM) Consumed? Start->Check_Conversion SM_Remains SM Remains / Low Conversion Check_Conversion->SM_Remains No SM_Gone SM Consumed / Complex Mixture Check_Conversion->SM_Gone Yes Temp_Check Temperature > 100°C? SM_Remains->Temp_Check LG_Check Leaving Group = Cl/Br? Temp_Check->LG_Check Yes Solvent_Check Solvent = Protic? Temp_Check->Solvent_Check No Activator Action: Switch to Fluoride (Halex) or Add Lewis Acid LG_Check->Activator Yes Switch_Solvent Action: Switch to DMSO/NMP (Dipolar Aprotic) Solvent_Check->Switch_Solvent Yes Hydrolysis Peak = SM-OH (Hydrolysis)? SM_Gone->Hydrolysis Dry_Solvent Action: Dry Solvent/Base Use Molecular Sieves Hydrolysis->Dry_Solvent Yes Regio_Issue Multiple Isomers? Hydrolysis->Regio_Issue No Regio_Fix Action: Check Directing Effects (EWG vs EDG) Regio_Issue->Regio_Fix Yes

Figure 1: Logic flow for diagnosing low yields in pyrazine


 reactions based on conversion and byproduct profile.

Critical Reactivity Factors (The "Why")

The Element Effect: Why Chlorine Often Fails

In


, the rate-determining step (RDS) is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the breaking of the C-X bond. Therefore, electronegativity (which stabilizes the transition state by lowering the LUMO) is more important than bond strength.

Reactivity Order:


[1][2]
  • Problem: Researchers often default to chloropyrazines due to commercial availability.

  • Solution: If the reaction is sluggish, convert the chloropyrazine to a fluoropyrazine using spray-dried KF (Halex reaction) before adding your nucleophile. The rate acceleration can be 100-1000x.

Solvent Effects: The Dipolar Aprotic Requirement

Nucleophiles (especially anionic ones) are heavily solvated in protic solvents (MeOH, EtOH), which reduces their HOMO energy and reactivity.

  • Requirement: Use dipolar aprotic solvents (DMSO, DMF, NMP, DMAc). These solvate cations (

    
    , 
    
    
    
    ) well but leave the anionic nucleophile "naked" and highly reactive.

Troubleshooting FAQs

Category A: "My reaction won't start" (Kinetic Issues)

Q: I am refluxing 2-chloropyrazine with an amine in ethanol, but I see no product. Why? A: Two issues are at play here:

  • Solvent Mismatch: Ethanol hydrogen-bonds to your amine, reducing its nucleophilicity.

  • Leaving Group: Chloride is a mediocre activator. Fix: Switch solvent to DMSO or NMP. If that fails, add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ). The metal coordinates to the pyrazine nitrogen, pulling electron density and activating the ring (mimicking a nitro group).

Q: Can I use microwave irradiation? A: Yes, pyrazines are excellent candidates for microwave synthesis. The polar nature of the heterocycle couples well with microwave energy.

  • Recommendation: Run at 120–150°C for 10–20 minutes in NMP. This often overcomes the high activation energy barrier of deactivated rings.

Category B: "I have low yield and impurities" (Selectivity Issues)

Q: I see a byproduct with Mass = SM + 16 (or SM - Cl + OH). What is it? A: This is the hydrolysis product (hydroxypyrazine).

  • Cause: Trace water in your solvent or hygroscopic bases (

    
    , 
    
    
    
    ). At high temperatures, hydroxide competes with your nucleophile.
  • Fix: Use anhydrous solvents and keep the reaction under Argon. Add 3Å or 4Å molecular sieves to the reaction vessel.

Q: I have a 3,5-dichloropyrazine. Which chloride will react first? A: Regioselectivity depends on the substituent at the C2 position:

  • EWG at C2 (e.g., CN, COOR): Directs nucleophilic attack to the C5 (para) position.

  • EDG at C2 (e.g., OMe, NH2): Directs nucleophilic attack to the C3 (ortho) position.

  • Mechanism: The incoming nucleophile seeks the position that allows the negative charge in the Meisenheimer complex to rest on the ring nitrogens or the electron-withdrawing substituent.

Optimized Experimental Protocols

Protocol A: Standard High-Yield Procedure (General Purpose)

Best for: Activated pyrazines or strong nucleophiles.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Base: Add DIPEA (2.0 equiv) for neutral nucleophiles or

    
     (2.0 equiv) for salt nucleophiles.
    
  • Nucleophile: Add amine/thiol (1.2 equiv).

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Dilute with water (5x volume). Extract with EtOAc. (Note: Pyrazines are water-soluble; aggressive extraction or salting out may be required).

Protocol B: The "Turbo" Protocol (For Deactivated Substrates)

Best for: Unactivated chloropyrazines or sterically hindered amines.

  • Catalyst: Add

    
     (10 mol%) or 
    
    
    
    (5 mol%) to the reaction vial.
  • Solvent: Use NMP (N-methyl-2-pyrrolidone).

  • Conditions: Microwave irradiation at 140°C for 20 minutes.

  • Note: If using Lewis Acids, avoid carbonate bases (precipitation risk). Use hindered organic bases like 2,6-lutidine.

Data Table: Leaving Group & Solvent Impact
ParameterBest ChoiceAcceptablePoor ChoiceReason
Leaving Group Fluoride (-F)Nitro (-NO2), Chloride (-Cl)Bromide (-Br), Iodide (-I)F lowers LUMO energy (Element Effect).[2]
Solvent DMSO, NMPDMF, DMAcEtOH, THF, TolueneDipolar aprotic solvents stabilize the transition state.
Base

, DIPEA

, TEA
NaOH, KOHHydroxide causes competitive hydrolysis.

References

  • Mechanism & Kinetics (Element Effect)

    • Rohrbach, S. et al. (2019). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Link

    • Bunnett, J. F. (1951). Kinetics of Nucleophilic Aromatic Substitution. The "Element Effect" (F > Cl) confirmation.[1]

  • Pyrazine Reactivity & Regioselectivity

    • Lier, J. et al. (2025).[3][4] Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Link

    • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine. Link

  • Lewis Acid Activation

    • Sneddon, H. et al. (2013). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution. ChemSusChem/Wiley. Link

  • Microwave Acceleration

    • Cheng, Y.J. (2004). Microwave-assisted acceleration of nucleophilic aromatic substitution reactions of chloropyrazines. University of Malaya Repository. Link

Sources

Technical Support Center: Separation of 3,5- and 3,6-Dimethoxy Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the challenging separation of 3,5- and 3,6-dimethoxy positional isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of isomer purification. We will move beyond simple protocols to explore the causal relationships behind experimental choices, empowering you to troubleshoot effectively and optimize your separation strategy.

Positional isomers, such as the 3,5- and 3,6-dimethoxy substituted compounds, often present a significant purification challenge due to their nearly identical physical properties like molecular weight, and often similar boiling points and polarities.[1][2] This guide provides a structured approach to tackling this common experimental hurdle.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your separation strategy.

Q1: Why is the separation of 3,5- and 3,6-dimethoxy isomers so difficult?

A: The primary challenge lies in their subtle structural differences. Positional isomers have the same functional groups and molecular formula, leading to very similar physicochemical properties.[1][2] The key differences arise from:

  • Dipole Moment: The vector sum of the bond dipoles differs based on the methoxy groups' relative positions, leading to slight variations in overall molecular polarity. This is often the most critical property to exploit in chromatographic separations.

  • Steric Hindrance: The spatial arrangement of the methoxy groups can influence how the molecule interacts with a stationary phase or how it packs into a crystal lattice.

  • Solubility: Minor differences in polarity and crystal packing energy can lead to slight variations in solubility in different solvents, which is the basis for separation by recrystallization.[3][4]

Q2: What is the absolute first step I should take when developing a separation method?

A: Your first and most crucial step should always be Thin-Layer Chromatography (TLC) analysis. TLC is a rapid, low-cost method to screen multiple solvent systems to find one that shows any, even minimal, separation between the two isomers.[5][6][7] The results from TLC are directly translatable to column chromatography and provide a strong starting point for HPLC method development.[5][6] An ideal TLC solvent system will yield well-separated spots with Rf values between 0.2 and 0.4 for the target compounds.[6]

Q3: Which is a better general approach: chromatography or crystallization?

A: The choice depends on the scale and objective of your experiment:

  • Chromatography (TLC, Column, HPLC): This is the preferred method for analytical-scale separation and for purifying small to moderate quantities (milligrams to several grams). It offers higher resolution and is more likely to succeed when isomers have very similar properties. Gas or liquid chromatography has proven reliable for resolving various dimethoxyphenyl isomers.[8][9]

  • Crystallization: This is ideal for large-scale purification (multi-gram to kilogram scale) if a suitable solvent system can be found. It is often more cost-effective and scalable than preparative chromatography. The principle relies on differences in the isomers' solubility at varying temperatures.[10][11]

Part 2: Troubleshooting Guide: Chromatographic Methods

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[12] For dimethoxy isomers, exploiting minor polarity differences is key.

2.1 Method Development with Thin-Layer Chromatography (TLC)

Q: My spots either stay at the baseline or shoot to the top of the plate. How do I find a working solvent system?

A: This is a classic polarity mismatch issue.

  • Problem: If spots remain at the baseline (Rf ≈ 0), the mobile phase is not polar enough to move the compounds up the polar silica plate. If spots run with the solvent front (Rf ≈ 1), the mobile phase is too polar.[7]

  • Causality: Silica gel is a highly polar stationary phase. Polar compounds adhere to it strongly, while non-polar compounds are more readily carried by the mobile phase.[7]

  • Solution Workflow:

    • Start with a non-polar solvent like Hexane or Petroleum Ether and a moderately polar solvent like Ethyl Acetate (EtOAc).[5]

    • Systematically increase polarity. Begin with a low-polarity mixture (e.g., 5% EtOAc in Hexane) and run separate TLC plates with increasing concentrations (10%, 20%, 30% EtOAc, etc.).[12]

    • Observe the effect. This systematic approach allows you to find the "sweet spot" where the Rf values fall into the optimal 0.2-0.4 range.[6]

Q: I've found a solvent system that moves the spots to the middle of the TLC plate, but they are still a single, unresolved spot. What's next?

A: This indicates that the chosen solvent system has the correct polarity but lacks the necessary selectivity to differentiate between the isomers.

  • Problem: The isomers have nearly identical affinities for the stationary phase in that specific mobile phase.

  • Causality: Different solvents interact with solutes through various mechanisms (e.g., dipole-dipole, hydrogen bonding, pi-stacking). You need a solvent that interacts differently with the two isomers.

  • Solutions:

    • Change Solvent Composition: Instead of Hexane/EtOAc, try systems like Dichloromethane/Methanol or Hexane/Toluene. Toluene can be particularly useful for aromatic compounds as it can disrupt pi-stacking interactions with the silica surface, potentially revealing differences between isomers.[6]

    • Use a Ternary Mixture: Add a third solvent in a small quantity (1-5%). For example, adding a small amount of methanol to a Dichloromethane/Hexane mixture can significantly alter selectivity.

    • Consider a Different Stationary Phase: If available, try TLC plates with a different stationary phase, such as alumina, to see if the interaction pattern changes.

PolarityCommon SolventsTypical Ratios (Polar:Non-Polar)Notes for Isomer Separation
Low Hexane, Ethyl Acetate5:95 to 20:80A good starting point for many organic compounds.[13]
Medium Dichloromethane, Hexane10:90 to 50:50Offers different selectivity than ethyl acetate.
Medium-High Dichloromethane, Methanol1:99 to 5:95The high strength of methanol requires using it in small amounts.
Aromatic Hexane, Toluene10:90 to 40:60Can help resolve compounds that co-elute due to pi-stacking.[6]
2.2 Troubleshooting Preparative Column Chromatography

Q: My TLC shows a clear separation, but my column is giving broad, overlapping fractions. What went wrong?

A: This is a common issue when scaling up from TLC to column chromatography. The loss of resolution can be attributed to several factors.

  • Problem: Poor separation during preparative column chromatography despite promising TLC results.

  • Causality & Solutions:

    • Improper Packing: Air bubbles or channels in the silica gel lead to an uneven solvent front and band broadening. Fix: Pack the column using a slurry method to ensure a uniform and dense stationary phase bed.[6]

    • Column Overloading: Adding too much sample for the column size saturates the stationary phase, exceeding its separation capacity. Fix: A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Sample Application: Applying the sample in too large a volume of solvent creates a very wide initial band. Fix: Dissolve the crude mixture in the absolute minimum amount of mobile phase (or a more volatile solvent) before loading it onto the column.[6]

    • Incorrect Eluent Polarity: The optimal eluent for column chromatography is often slightly less polar than the one that gives ideal TLC separation. Fix: Use a mobile phase that gives an Rf of ~0.25-0.35 for the target compound on TLC.[5]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Separation cluster_2 Phase 3: Analysis TLC 1. TLC Screening (Find solvent for ΔRf) Opt 2. Optimize Solvent (Target Rf ≈ 0.25-0.35) TLC->Opt Iterate Pack 3. Pack Column (Slurry Method) Opt->Pack Load 4. Load Sample (Minimal Volume) Pack->Load Elute 5. Elute & Collect (Isocratic or Gradient) Load->Elute TLC_Frac 6. TLC Analysis of Fractions Elute->TLC_Frac Combine 7. Combine Pure Fractions TLC_Frac->Combine Evap 8. Evaporate Solvent (Pure Isomer) Combine->Evap

Caption: Workflow for isomer separation via column chromatography.

2.3 High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: My C18 (Reversed-Phase) HPLC method shows co-elution or very poor resolution of the isomers. How can I improve this?

A: Co-elution in reversed-phase HPLC is common for positional isomers. The key is to modify the system to enhance the subtle differences in their interaction with the stationary phase.

  • Problem: Inadequate separation factor (alpha) between the two isomer peaks.

  • Causality: The standard C18 phase separates primarily on hydrophobicity. Your isomers likely have very similar hydrophobic characteristics.

  • Solutions:

    • Optimize Mobile Phase:

      • Aqueous/Organic Ratio: Perform a gradient run first to determine the approximate elution composition. Then, optimize the isocratic hold percentage. Small changes can have a large impact on resolution.

      • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation. Methanol is a better proton donor, while acetonitrile is a better proton acceptor, leading to different interactions with the isomers.

    • Change Column Temperature: Increasing or decreasing the column temperature can affect selectivity and viscosity, sometimes improving resolution.[14]

    • Switch to a Different Stationary Phase: This is the most powerful solution. For aromatic isomers, columns that offer alternative separation mechanisms are highly effective.

Column TypeSeparation PrincipleWhy it Works for Dimethoxy Isomers
C18 (ODS) HydrophobicityStandard starting point, but may lack selectivity for isomers.[14]
Phenyl-Hexyl Hydrophobicity + π-π InteractionsThe phenyl groups on the stationary phase interact with the aromatic rings of the isomers, providing an additional separation mechanism based on electron density differences.[15]
Pentafluorophenyl (PFP) Hydrophobicity + Multiple Interactions (π-π, dipole-dipole, ion-exchange)Highly effective for separating positional isomers due to its unique electronic properties. PFP phases have shown better separation for some aromatic isomers than C18 or C30 phases.[16]
Normal Phase (e.g., Diol) Polarity (Adsorption)Separates based on polar interactions, similar to silica gel TLC. Can be very effective but requires non-aqueous mobile phases.[17]
Part 3: Troubleshooting Guide: Crystallization Methods

Crystallization is a powerful purification technique based on differences in solubility.[10] The formation of a pure crystal is a highly selective process that tends to exclude impurities (in this case, the other isomer).[11]

Q: I can't find a good single solvent for recrystallization. What should I do?

A: When a single ideal solvent cannot be found, a multi-solvent system is the best alternative.[3][4]

  • Problem: The compound is either too soluble in all tested solvents even when cold, or insoluble even when hot.

  • Causality: An ideal recrystallization solvent should dissolve the solute completely when hot but very poorly when cold.[11]

  • Solution: The Two-Solvent Method

    • Find a "Soluble" Solvent: Identify a solvent in which your isomer mixture is highly soluble, even at room temperature.

    • Find an "Insoluble" Solvent: Identify a second solvent (a non-solvent or "anti-solvent") in which the mixture is poorly soluble. The two solvents must be miscible with each other.

    • Procedure: Dissolve the crude material in the minimum amount of the hot "soluble" solvent. Then, add the "insoluble" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Allow this solution to cool slowly. The decrease in solubility should induce crystallization.[3][4]

Caption: Decision tree for troubleshooting isomer purification by recrystallization.

Q: Crystals formed, but analysis shows they are still a mix of both isomers. How can I improve the purity?

A: This suggests that the solubility difference between the two isomers is very small, or the cooling was too rapid.

  • Problem: Co-crystallization of the undesired isomer.

  • Causality: Rapid cooling can trap impurities within the crystal lattice. If the isomers form a solid solution, simple crystallization may not be effective.

  • Solutions:

    • Slow Down Cooling: Allow the flask to cool to room temperature as slowly as possible, undisturbed, before moving it to an ice bath. Slower cooling allows for more selective crystal growth.[10]

    • Fractional Crystallization: This involves repeating the recrystallization process multiple times. Each step will enrich the crystals with the less soluble isomer.

    • Seeding: Add a tiny, pure crystal of the desired isomer to the saturated solution as it cools. This "seed" provides a template for only the desired isomer to crystallize onto, which can significantly improve purity.[3]

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers. Benchchem.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • PSIBERG. (2022, August 9).
  • PubMed. (2022, February 10). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines.
  • ResearchGate. (2025, October 19). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines | Request PDF.
  • Chemistry LibreTexts. (2023, January 29).
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • BenchChem. (2025). Technical Support Center: Column Chromatography of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. Benchchem.
  • Recrystallization1. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Vscht.cz. (2007, June 6). TROUBLESHOOTING.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
  • Chromatography. (n.d.).
  • Pyvot Tech. (2023, February 2).
  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. J&K Scientific LLC.
  • Chemistry LibreTexts. (2022, October 4). 7.8: Comparing Properties of Isomers. Chemistry LibreTexts.
  • Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry.

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Dimethoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of heterocyclic compounds is a critical checkpoint. Mass spectrometry serves as an indispensable tool, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide provides a detailed examination of the predicted mass spectrometry fragmentation of dimethoxypyrazin-2-amine, a compound of interest in medicinal chemistry.

Due to the absence of publicly available experimental mass spectra for dimethoxypyrazin-2-amine, this guide presents a theoretically derived fragmentation pattern. This predictive analysis is grounded in the fundamental principles of mass spectrometry and draws comparisons with the known fragmentation of related pyrazine derivatives. The objective is to furnish researchers and drug development professionals with a foundational resource for identifying and characterizing this and structurally similar molecules.

Theoretical Fragmentation Analysis: A Tale of Two Ionization Techniques

The fragmentation of dimethoxypyrazin-2-amine is expected to vary significantly depending on the ionization method employed. Electron Ionization (EI) is a "hard" ionization technique that imparts high energy, leading to extensive fragmentation and providing rich structural detail. In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically results in less fragmentation, often preserving the molecular ion or a protonated version of it.

Electron Ionization (EI): Unveiling the Structural Core

Under EI conditions, the dimethoxypyrazin-2-amine molecule is anticipated to undergo ionization to form a molecular ion ([M]•+), which will then fragment through a series of characteristic pathways driven by the pyrazine ring and its substituents: the two methoxy groups and the amine group.

A primary fragmentation event is the loss of a methyl radical (•CH₃) from one of the methoxy groups, a common fragmentation pathway for aromatic methoxy compounds, to yield a stable radical cation. Subsequent loss of carbon monoxide (CO) from the resulting phenoxy-like cation is also a probable event. Another key fragmentation pathway involves the cleavage of the C-O bond of the methoxy group, leading to the loss of a methoxy radical (•OCH₃). The pyrazine ring itself can undergo characteristic ring cleavage, although this often results in lower abundance fragments.

dot

Caption: Predicted EI Fragmentation Pathway of Dimethoxypyrazin-2-amine.

Electrospray Ionization (ESI): A Gentler Approach

In positive-ion ESI-MS, dimethoxypyrazin-2-amine is expected to be readily protonated, likely at one of the ring nitrogen atoms or the exocyclic amine, to form the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would be required to induce fragmentation and elicit structural information.

The fragmentation of the [M+H]⁺ ion is anticipated to proceed through the loss of small neutral molecules. A likely initial fragmentation is the loss of ammonia (NH₃) from the protonated amine group. Another probable pathway is the loss of a molecule of methanol (CH₃OH) from a protonated methoxy group. Sequential losses, such as the loss of a second molecule of methanol or the loss of carbon monoxide, could also occur at higher collision energies.

dot

Caption: Predicted ESI-MS/MS Fragmentation of [Dimethoxypyrazin-2-amine+H]⁺.

Comparative Data Summary

To provide a clearer perspective, the predicted major fragment ions for dimethoxypyrazin-2-amine under both EI and ESI conditions are summarized below. This table serves as a quick reference for researchers analyzing mass spectra of this or related compounds.

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPredicted Relative Abundance
EI155 ([M]•+)140•CH₃High
EI155 ([M]•+)124•OCH₃Medium
EI155 ([M]•+)112•CH₃, COMedium-Low
EI155 ([M]•+)128HCNLow
ESI-MS/MS156 ([M+H]⁺)139NH₃High
ESI-MS/MS156 ([M+H]⁺)124CH₃OHHigh
ESI-MS/MS156 ([M+H]⁺)96CH₃OH, COMedium

Experimental Protocol: Acquiring a Mass Spectrum

For researchers seeking to acquire experimental data, the following protocol outlines a general procedure for the analysis of dimethoxypyrazin-2-amine using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

dot

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Prep Sample Preparation (Dissolve in suitable solvent) Injection Injection (Split/Splitless Inlet) Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization Source) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_Analysis Data Analysis (Spectrum Interpretation) Detection->Data_Analysis

Caption: General Workflow for GC-MS Analysis.

Instrumentation:
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer (MS): With an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

GC Conditions:
  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

MS Conditions:
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation:
  • Prepare a dilute solution of the dimethoxypyrazin-2-amine sample in a volatile organic solvent such as methanol or acetonitrile (approximately 10-100 µg/mL).

  • Inject 1 µL of the sample solution into the GC-MS system.

Conclusion

The predictive fragmentation analysis presented in this guide offers a valuable starting point for the mass spectrometric investigation of dimethoxypyrazin-2-amine. By understanding the likely fragmentation pathways under both hard and soft ionization conditions, researchers can more confidently interpret experimental data, differentiate between isomers, and confirm the structure of this and related compounds. As with any predictive analysis, experimental verification is paramount, and the provided protocol offers a robust methodology for acquiring the necessary data.

References

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). [Link]

  • ResearchGate. A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. [Link]

Safety Operating Guide

Proper Disposal of 3,5-Dimethoxypyrazin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dimethoxypyrazin-2-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for amine and pyrazine compounds and align with federal and local hazardous waste regulations.

While a specific Safety Data Sheet (SDS) for 3,5-Dimethoxypyrazin-2-amine was not available at the time of this writing, the disposal procedures are based on the known hazards of analogous compounds, such as 2-aminopyrazine and other substituted pyrazine derivatives.[1][2][3] These related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[2][3] Therefore, a cautious approach to handling and disposal is paramount.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling 3,5-Dimethoxypyrazin-2-amine and its waste dictates the following minimum PPE requirements:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.To prevent contact with eyes, which can cause serious irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may lead to irritation or allergic reactions.[2][3]
Body Protection A lab coat or chemically resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used in case of insufficient ventilation or when handling bulk quantities, to prevent respiratory tract irritation.[2]
Engineering Controls

All handling and preparation for the disposal of 3,5-Dimethoxypyrazin-2-amine should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or vapors.

II. Step-by-Step Disposal Procedures

The proper disposal of 3,5-Dimethoxypyrazin-2-amine is a multi-step process that begins with the segregation of waste and ends with its collection by a licensed hazardous waste contractor.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[2]

  • Waste Stream Identification : All materials contaminated with 3,5-Dimethoxypyrazin-2-amine, including unreacted starting material, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, weighing paper), must be designated as hazardous waste.

  • Dedicated Waste Container : A dedicated, chemically compatible container, clearly labeled as "Hazardous Waste: 3,5-Dimethoxypyrazin-2-amine," must be used for collection. The container should be in good condition, with a secure, tight-fitting lid.

  • Incompatible Materials : This waste stream must be kept separate from other waste types, particularly strong acids and oxidizing agents, to prevent potentially violent reactions.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.

  • Contain the Spill : For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect Contaminated Materials : Place all contaminated absorbent materials and any contaminated clothing into the designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Step 3: Preparing for Disposal

Properly preparing the waste container for pickup is a critical final step in the disposal process.

  • Secure Closure : Ensure the lid of the hazardous waste container is tightly sealed to prevent any leaks or spills.

  • Proper Labeling : The container must be accurately labeled with the full chemical name, "3,5-Dimethoxypyrazin-2-amine," and an indication of the major constituents and their approximate percentages.

  • Storage Pending Pickup : Store the sealed and labeled waste container in a designated, secure satellite accumulation area away from general laboratory traffic and incompatible chemicals.

Step 4: Arranging for Professional Disposal

Under no circumstances should 3,5-Dimethoxypyrazin-2-amine or its contaminated waste be disposed of down the drain or in the regular trash.

  • Contact Your Environmental Health and Safety (EHS) Office : Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.

  • Licensed Hazardous Waste Contractor : The EHS office will coordinate with a licensed and certified hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,5-Dimethoxypyrazin-2-amine.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal_prep Disposal Preparation PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood IdentifyWaste Identify Waste Stream FumeHood->IdentifyWaste SegregateWaste Segregate from Incompatibles IdentifyWaste->SegregateWaste CollectWaste Collect in Labeled Container SegregateWaste->CollectWaste Spill Spill Occurs? CollectWaste->Spill ContainSpill Contain Spill Spill->ContainSpill Yes SealContainer Securely Seal Container Spill->SealContainer No CollectSpill Collect Contaminated Material ContainSpill->CollectSpill Decontaminate Decontaminate Area CollectSpill->Decontaminate Decontaminate->SealContainer LabelContainer Properly Label Container SealContainer->LabelContainer StoreContainer Store in Satellite Area LabelContainer->StoreContainer ArrangePickup Arrange for EHS Pickup StoreContainer->ArrangePickup

Caption: Disposal workflow for 3,5-Dimethoxypyrazin-2-amine.

IV. Conclusion

The proper disposal of 3,5-Dimethoxypyrazin-2-amine is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the sustainable practice of science. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

V. References

  • Datasheet. (n.d.). 2-Aminopyrazine. Retrieved from [Link]

  • New Jersey Department of Health. (2001, January). Right to Know Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved from [Link]

  • Elan Chemical. (2017, April 28). Safety Data Sheet. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Stonhard. (2020, August 28). Safety Data Sheet. Retrieved from [Link]

  • INCHEM. (n.d.). Pyrazine Derivatives (JECFA Food Additives Series 48). Retrieved from [Link]

  • Axxence Aromatic GmbH. (n.d.). Natural Pyrazines Mixture No. 24. Retrieved from [Link]

  • Synerzine. (2018, November 7). Safety Data Sheet Pyrazine, 2,6-dimethyl-. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,5-Dimethoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Critical Identity Verification (Immediate Action Required)

STOP AND VERIFY: There is a critical discrepancy in the identification data often associated with this request.

  • Chemical Name: 3,5-Dimethoxypyrazin-2-amine (Target Compound)

  • Provided CAS: 5424-05-5 (Corresponds to 2-Aminoquinoxaline , a bicyclic benzopyrazine).[1]

Action: Check your container label immediately.

  • If you possess 2-Aminoquinoxaline (CAS 5424-05-5) , proceed with protocols for Toxic/Harmful bicyclic heterocycles.

  • If you possess 3,5-Dimethoxypyrazin-2-amine (likely a custom synthesis intermediate), follow the protocol below, which is designed for substituted aminopyrazines .

This guide focuses on the safe handling of 3,5-Dimethoxypyrazin-2-amine , treating it with the conservative safety margins required for uncharacterized pharmaceutical intermediates.

Risk Assessment & Hazard Identification

As a substituted aminopyrazine, this compound acts as a significant nucleophile and potential irritant. In the absence of a compound-specific REACH registration, we apply "Read-Across" Toxicology from structural analogs (e.g., 2-Amino-3-methoxypyrazine, CAS 4774-10-1).

Hazard Class GHS Classification (Estimated) Operational Implication
Acute Toxicity Category 4 (Oral/Inhalation)Harmful if swallowed. Do not handle outside a hood without respiratory protection.
Skin Corrosion Category 2 (Irritant)Causes localized dermatitis; high risk of sensitization upon repeated contact.
Eye Damage Category 2A (Irritant)High Risk. Fine dust can cause severe mechanical and chemical irritation to corneal tissue.
STOT-SE Category 3 (Respiratory)Inhalation of dust causes inflammation of the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. The electron-donating methoxy groups increase the nucleophilicity of the amine, potentially enhancing skin absorption relative to simple pyrazines.

PPE Category Specification Scientific Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.14 mm) or NeopreneBreakthrough Time: >480 min. Standard latex is permeable to organic amines. Double gloving prevents micro-exposure during doffing.
Respiratory P100 / N95 Respirator (if outside hood)Preferred: Fume Hood HandlingThe solid state (powder) generates non-visible aerosols during weighing. P100 filters block 99.97% of particulates.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Body Defense Tyvek® Lab Coat (Closed front)Cotton coats trap dust in fibers, creating a secondary exposure source. Tyvek sheds particulates.
Operational Protocol: Safe Handling Workflow

This workflow minimizes static discharge (a common issue with methoxypyrazines) and aerosol generation.

HandlingWorkflow cluster_safety Critical Control Points Start Storage Retrieval (Cold Store +4°C) Equilibrate Thermal Equilibration (Wait 30 mins) Start->Equilibrate Prevent Condensation Weighing Weighing Station (Static Control + Draft Shield) Equilibrate->Weighing Transfer to Hood Solubilization Solubilization (Add Solvent SLOWLY) Weighing->Solubilization Minimize Dust Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Closed System

Figure 1: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and static-induced scattering.

Step-by-Step Procedure:
  • Thermal Equilibration: Remove the container from the refrigerator (+4°C) and let it warm to room temperature for 30 minutes inside a desiccator.

    • Why? Opening a cold bottle introduces condensation, which can hydrolyze the methoxy groups or cause the powder to clump, increasing weighing errors and spill risks.

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance.

    • Why? Dry aminopyrazine powders are highly static-prone. Charged particles will "jump" off the spatula, contaminating the balance and user.

  • Weighing: Use a disposable anti-static weighing boat. Do not use weighing paper (high tear risk).

  • Transfer: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.

Emergency Response & Spill Management

Scenario: You have spilled 500mg of powder on the benchtop.

SpillResponse Start Spill Detected Assess Is it Powder or Solution? Start->Assess Powder Powder Spill Assess->Powder Solid Solution Solution Spill Assess->Solution Liquid ActionPowder 1. Cover with wet paper towel 2. Wipe inward 3. Do NOT sweep (Aerosol risk) Powder->ActionPowder ActionSolution 1. Absorb with Vermiculite 2. Neutralize (Weak Citric Acid) Solution->ActionSolution Disposal Double Bag -> Hazardous Waste ActionPowder->Disposal ActionSolution->Disposal

Figure 2: Decision tree for containment of aminopyrazine spills.

Decontamination Solution:

  • Use a 5% Citric Acid solution to wipe down surfaces. The acid protonates the amine (forming a salt), rendering it water-soluble and less volatile/dusty during cleanup.

Waste Disposal & Deactivation
  • Solid Waste: Segregate into "Solid Hazardous Waste - Toxic/Irritant." Label clearly with "Aminopyrazine Derivative."

  • Liquid Waste: Compatible with standard organic solvent waste streams (Non-Halogenated, unless chlorinated solvents were used).

  • Container Disposal: Triple rinse empty bottles with Methanol before disposal. The rinseate must be treated as hazardous waste.

References & Authority
  • PubChem Compound Summary. 2-Aminoquinoxaline (CAS 5424-05-5).[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich Safety Data Sheet. Aminopyrazine Analogs (Generic Handling). Merck KGaA.[2][3] Link

  • ECHA Registration Dossier. Pyrazine Derivatives and Read-Across Toxicology. European Chemicals Agency.[1] Link[1]

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.